molecular formula C7H9BrOS B8333672 3-(2-Bromoethoxy)-4-methylthiophene

3-(2-Bromoethoxy)-4-methylthiophene

Cat. No.: B8333672
M. Wt: 221.12 g/mol
InChI Key: BDEQZKWUAZYJOJ-UHFFFAOYSA-N
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Description

3-(2-Bromoethoxy)-4-methylthiophene is a useful research compound. Its molecular formula is C7H9BrOS and its molecular weight is 221.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H9BrOS

Molecular Weight

221.12 g/mol

IUPAC Name

3-(2-bromoethoxy)-4-methylthiophene

InChI

InChI=1S/C7H9BrOS/c1-6-4-10-5-7(6)9-3-2-8/h4-5H,2-3H2,1H3

InChI Key

BDEQZKWUAZYJOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC=C1OCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Similarly, monomer 2 is prepared from 3-(2-bromoethoxy)-4-methylthiophene (compound 4) and 1-methylimidazole (Aldrich Co.) (see Scheme 2). Compound 4 is prepared according to the procedure developed by Leclerc et al. (Faïd, K.; Leclerc, M. J. Chem. Soc., Chem. Commun., 2761, (1996)). The quaternization reaction between 1-methylimidazole and compound 4, provides the desired monomer imidazolium salt 2. (Lucas, P.; Mehdi, N. E.; Ho, H. A.; Belanger, D.; Breau, L. Synthesis, 9, 1253, (2000)).
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Synthesis routes and methods II

Procedure details

4.2 g of 3-methoxy-4-methylthiophene was added to a mixture of 40 mL of toluene, 8.2 g of 2-bromo-1-ethanol (Aldrich) and 500 mg of NaHSO4. The resulting mixture was heated until the produced methanol had been distilled off and the temperature rose to 110° C. The product was cooled and washed several times with water and, subsequently, extracted with diethyl ether. The organic phase was dried with magnesium sulfate and then evaporated. The product was purified by column chromatography using silica gel and hexanes as eluent. Yield=55%.
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